Cas no 2138810-07-6 (4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole)

4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- 2138810-07-6
- EN300-802396
- 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
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- Inchi: 1S/C5H6BrN3/c1-9-4-5(2-3-6)7-8-9/h2-4H,1H3/b3-2+
- InChI Key: UVUYNOIHJMZFRE-NSCUHMNNSA-N
- SMILES: Br/C=C/C1=CN(C)N=N1
Computed Properties
- Exact Mass: 186.97451g/mol
- Monoisotopic Mass: 186.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.7Ų
- XLogP3: 0.8
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802396-0.05g |
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole |
2138810-07-6 | 95.0% | 0.05g |
$888.0 | 2025-02-21 | |
Enamine | EN300-802396-0.5g |
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole |
2138810-07-6 | 95.0% | 0.5g |
$1014.0 | 2025-02-21 | |
Enamine | EN300-802396-10.0g |
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole |
2138810-07-6 | 95.0% | 10.0g |
$4545.0 | 2025-02-21 | |
Enamine | EN300-802396-0.25g |
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole |
2138810-07-6 | 95.0% | 0.25g |
$972.0 | 2025-02-21 | |
Enamine | EN300-802396-1.0g |
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole |
2138810-07-6 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 | |
Enamine | EN300-802396-5.0g |
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole |
2138810-07-6 | 95.0% | 5.0g |
$3065.0 | 2025-02-21 | |
Enamine | EN300-802396-2.5g |
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole |
2138810-07-6 | 95.0% | 2.5g |
$2071.0 | 2025-02-21 | |
Enamine | EN300-802396-0.1g |
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole |
2138810-07-6 | 95.0% | 0.1g |
$930.0 | 2025-02-21 |
4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole Related Literature
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
Additional information on 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole
4-(2-Bromoethenyl)-1-Methyl-1H-1,2,3-Triazole: A Comprehensive Overview
The compound 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole, with CAS No. 2138810-07-6, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a triazole ring with a bromoethenyl substituent. The triazole moiety is a five-membered aromatic ring containing three nitrogen atoms, making it highly versatile for various chemical reactions and applications.
Recent studies have highlighted the potential of 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole in click chemistry reactions. Click chemistry, a rapidly evolving field, focuses on the development of efficient and selective reactions that can form stable covalent bonds. The bromoethenyl group in this compound acts as an excellent electrophilic partner in such reactions, enabling the formation of robust carbon-heteroatom bonds. This property makes it particularly useful in the synthesis of complex molecules and materials with tailored functionalities.
In terms of synthesis, researchers have developed several methods to prepare 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole. One common approach involves the reaction of 1-methyl-1H-1,2,3-triazole with an appropriate bromoalkene under catalytic conditions. This method has been optimized to achieve high yields and selectivity, making it suitable for large-scale production. Additionally, recent advancements in catalytic systems have further enhanced the efficiency of this synthesis pathway.
The applications of this compound are diverse and span across multiple disciplines. In materials science, it has been employed as a building block for constructing advanced materials such as polymers and supramolecular assemblies. Its ability to participate in click chemistry reactions has enabled the creation of cross-linked networks with exceptional mechanical properties. Furthermore, this compound has shown promise in drug delivery systems due to its biocompatibility and ability to undergo controlled release mechanisms.
From a biological standpoint, 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole has been investigated for its potential as a bioactive molecule. Studies have demonstrated that it exhibits moderate activity against certain enzymes and cellular targets. While its therapeutic potential is still under exploration, these findings suggest that it could serve as a lead compound for drug discovery efforts.
In conclusion, 4-(2-bromoethenyl)-1-methyl-1H-1,2,3-triazole (CAS No. 2138810-07-6) is a versatile compound with significant implications in organic synthesis and materials science. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel chemical entities and functional materials. As ongoing studies continue to uncover new applications and properties of this compound, its role in advancing scientific research is expected to grow further.
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